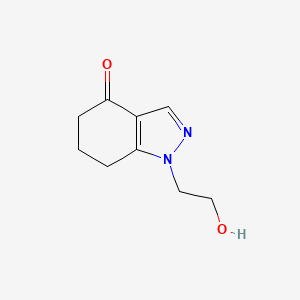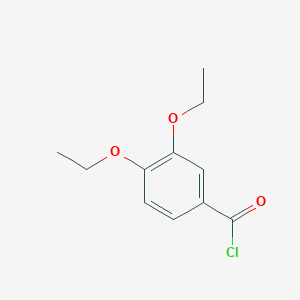
3,4-Diethoxybenzoyl chloride
Vue d'ensemble
Description
3,4-Diethoxybenzoyl chloride is a benzoyl chloride derivative . It is used in the preparation of a variety of biologically active compounds such as bronchodilators .
Synthesis Analysis
3,4-Diethoxybenzoyl chloride has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer .Molecular Structure Analysis
The molecular formula of 3,4-Diethoxybenzoyl chloride is C11H13ClO3 . The molecular weight is 200.62 .Physical And Chemical Properties Analysis
3,4-Diethoxybenzoyl chloride is a solid substance . It has a melting point of 70-73 °C .Applications De Recherche Scientifique
Proteomics Research
“3,4-Diethoxybenzoyl chloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the preparation of samples or in the development of new techniques within this field.
Synthesis of Extended Aromatic Thiolate Monolayers
The compound has been mentioned in the context of the synthesis of extended aromatic thiolate monolayers . Specifically, a related compound, the 3,4-dimethoxybenzyl group, has been used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor. It’s plausible that “3,4-Diethoxybenzoyl chloride” could have similar applications.
Safety and Hazards
Mécanisme D'action
Target of Action
3,4-Diethoxybenzoyl chloride is primarily used as a protecting group in organic synthesis . It is used to protect functional groups in a molecule from unwanted reactions, allowing chemists to selectively carry out reactions on other parts of the molecule .
Mode of Action
The compound acts by reacting with the functional group to be protected, forming a stable derivative that is resistant to the conditions of subsequent reactions . For example, it can protect hydroxyl groups in the presence of an acid catalyst . The protected compound is less reactive, allowing other reactions to proceed without interference .
Biochemical Pathways
The use of 3,4-Diethoxybenzoyl chloride in organic synthesis involves various biochemical pathways, including free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position, which is resonance stabilized due to the presence of the benzene ring .
Result of Action
The result of the action of 3,4-Diethoxybenzoyl chloride is the protection of sensitive functional groups, enabling selective reactions to be carried out on a molecule . This increases the efficiency and selectivity of organic synthesis, allowing for the creation of complex molecules with high precision .
Action Environment
The action of 3,4-Diethoxybenzoyl chloride is influenced by various environmental factors. For example, the presence of an acid catalyst is required for it to protect hydroxyl groups . Additionally, the temperature and pH can affect the rate and selectivity of the reaction . The compound is also sensitive to moisture and should be stored in a dry environment .
Propriétés
IUPAC Name |
3,4-diethoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNQXOPPGQFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethoxybenzoyl chloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(4-chlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2995929.png)
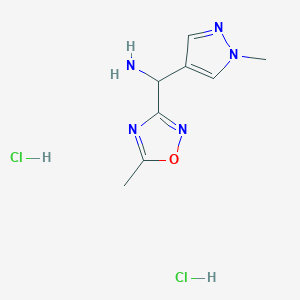


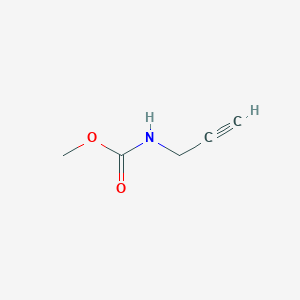

![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)

![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)
![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)
![2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2995947.png)
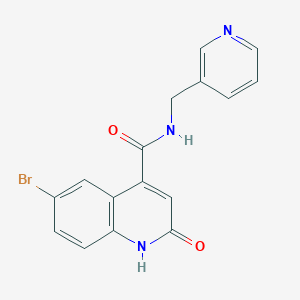
![3-[(3-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2995950.png)
